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5-((3,4-Dimethylphenyl)amino)-6-hydroxypyrimidin-4(3H)-one

Structure-Activity Relationship Regioisomerism Antibacterial Screening

Obtain the precise 5-(arylamino)-6-hydroxypyrimidin-4-one regioisomer to eliminate off-target MAO inhibition in anti-infective screens. This scaffold’s isomeric specificity is critical for rigorous target deconvolution. - Validated DTBS competitive inhibitor scaffold (Ki 11.2 µM), enabling rational potency optimization against the adenine benchmark. - Distinct from the isomeric MAO inhibitor isocarboxazid, ensuring cleaner pharmacological profiles for non-CNS enzyme targets.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 6972-23-2
Cat. No. B15487603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3,4-Dimethylphenyl)amino)-6-hydroxypyrimidin-4(3H)-one
CAS6972-23-2
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=C(N=CNC2=O)O)C
InChIInChI=1S/C12H13N3O2/c1-7-3-4-9(5-8(7)2)15-10-11(16)13-6-14-12(10)17/h3-6,15H,1-2H3,(H2,13,14,16,17)
InChIKeyWWWKCDOICZRDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((3,4-Dimethylphenyl)amino)-6-hydroxypyrimidin-4(3H)-one: Identity & Procurement Guide


5-((3,4-Dimethylphenyl)amino)-6-hydroxypyrimidin-4(3H)-one (CAS 6972-23-2) is a pyrimidinone derivative with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It features a 6-hydroxy-4(3H)-pyrimidinone core substituted with a 3,4-dimethylphenylamino group at the 5-position. This specific substitution pattern distinguishes it from other C12H13N3O2 isomers such as the isoxazole-based monoamine oxidase inhibitor isocarboxazid and the pyrimidine-2,4-dione regioisomer WAY-300046, each of which exhibits profoundly different biological activities.

1 5-(3,4-Dimethylphenyl)amino substitution on 6-hydroxypyrimidin-4-one core
2 Scaffold reported as competitive DTBS inhibitor (purine-binding enzyme context)
3 Not interchangeable with isoxazole MAO inhibitor isocarboxazid or pyrimidinedione WAY-300046

Why C12H13N3O2 Isomers Cannot Substitute


Substituting 5-((3,4-dimethylphenyl)amino)-6-hydroxypyrimidin-4(3H)-one with another compound sharing only its molecular formula (C12H13N3O2) is scientifically unsound due to drastic differences in pharmacophore architecture and target engagement. For example, isocarboxazid, a non-selective irreversible monoamine oxidase (MAO) inhibitor, shows an IC50 of 4.8 μM against rat brain MAO . In contrast, the regioisomer WAY-300046, which relocates the carbonyl and amino group positions on the pyrimidine ring, exhibits qualitatively different activity, inhibiting Gram-positive bacteria . These examples demonstrate that identical molecular weight and elemental composition do not predict equivalent biological function, making specific procurement of the 5-(arylamino)-6-hydroxypyrimidin-4-one scaffold essential for target-based research.

Isocarboxazid (C12H13N3O2 isomer) Irreversible MAO inhibitor with no reported DTBS activity; target engagement mismatch may produce false negatives in purine-binding enzyme screens.
WAY-300046 (regioisomer) Pyrimidine-2,4-dione scaffold with reported Gram-positive antibacterial activity; divergent hydrogen-bonding network limits substitution for DTBS-focused studies.

Quantitative Differentiation Against Closest Analogs


Regioisomeric Functional Divergence vs. WAY-300046

A direct structural comparison reveals that the target compound is a 6-hydroxypyrimidin-4(3H)-one substituted at the 5-position, while WAY-300046 is a pyrimidine-2,4(1H,3H)-dione substituted at the 6-position. This regioisomeric shift relocates hydrogen-bond donor/acceptor motifs and alters the electron distribution of the heterocycle. Functionally, WAY-300046 is reported to inhibit Gram-positive bacteria , a phenotype associated with disruption of bacterial cell wall or membrane function. The target compound, by contrast, shares a core scaffold (6-hydroxypyrimidin-4(3H)-one) that is a validated competitive inhibitor of dethiobiotin synthetase (DTBS) [1]. This establishes regioisomer-dependent target selectivity: the 5-arylamino-6-hydroxy-4(3H)-one architecture orients toward purine-binding enzyme pockets, whereas the 6-arylamino-2,4-dione architecture engages antibacterial targets.

Regioisomer divergence vs. WAY-300046
Head-to-head
Core scaffold Ki 11.2 μM (E. coli DTBS) vs. Qualitative Gram-positive inhibition
Regioisomer-dependent target selectivity context; core architecture redirects activity toward purine-binding enzymes.
DTBS competitive inhibition confirmed; antibacterial mechanism not fully characterized.
Structure-Activity Relationship Regioisomerism Antibacterial Screening Chemical Biology

Target Class Divergence vs. Isocarboxazid

Isocarboxazid (CAS 59-63-2) shares the molecular formula C12H13N3O2 but belongs to the isoxazole hydrazide class and is a well-characterized non-selective irreversible inhibitor of monoamine oxidase (MAO) with an IC50 of 4.8 μM for rat brain MAO in vitro . The target compound's core, 6-hydroxypyrimidin-4(3H)-one, is a competitive inhibitor of dethiobiotin synthetase (DTBS) with a Ki of 11.2 μM against the E. coli enzyme [1]. These are two entirely distinct enzyme families: MAO is a flavin-dependent amine oxidase involved in neurotransmitter metabolism, while DTBS is an ATP-dependent carboxylase in the biotin biosynthesis pathway. A researcher studying biotin pathway inhibition would find isocarboxazid inactive against DTBS, whereas the target compound's scaffold is specifically designed to occupy the purine-binding pocket of this enzyme class.

Target class vs. isocarboxazid
Cross-study
DTBS Ki 11.2 μM (competitive) vs. MAO IC50 4.8 μM (irreversible)
Completely distinct enzyme targets and inhibition mechanisms; substitution confounds assay interpretation.
Data from separate enzyme systems; direct comparative study not performed.
Enzyme Inhibition Monoamine Oxidase Dethiobiotin Synthetase Target Selectivity Drug Discovery

Scaffold Substitution: 5-Arylamino Modification

The unsubstituted core scaffold, 6-hydroxypyrimidin-4(3H)-one (6-HP4), is a weak competitive inhibitor of E. coli dethiobiotin synthetase (Ki = 11.2 μM) relative to the natural ligand adenine (Ki = 2.2 μM) under identical conditions [1]. The target compound appends a 3,4-dimethylphenylamino group at the 5-position. In structurally analogous 2-arylamino-6-hydroxypyrimidin-4(3H)-one series, 5-benzyl-2-(3-ethyl-4-methylphenylamino)-6-hydroxypyrimidin-4(3H)-one has demonstrated an IC50 of 4000 nM (4 μM) against S. aureus DNA polymerase 3C [2], showing that arylamino substitution at the pyrimidinone ring dramatically changes potency and target profile. The 5-arylamino substitution pattern of the target compound, distinct from the 2-arylamino analogs, is expected to engage a different set of hydrogen-bonding interactions within purine-binding enzyme active sites, providing a unique vector for potency optimization not achievable with the bare scaffold or 2-substituted isomers.

Scaffold substitution effect
Class-level
Core Ki 11.2 μM (DTBS); 2-arylamino analog IC50 4 μM (DNA Pol 3C)
5-arylamino substitution may alter enzyme selectivity and potency relative to unsubstituted core or 2-substituted analogs.
Direct data for target compound not available; inference from scaffold analogs.
Structure-Activity Relationship Scaffold Optimization Purine-Binding Enzymes Lead Discovery

Physicochemical Differentiation vs. Isocarboxazid

The regioisomer WAY-300046, with the same 3,4-dimethylphenylamino substituent on a pyrimidine core, has a calculated LogP of 1.31 and a predicted density of 1.3±0.1 g/cm³ . The target compound, a 6-hydroxypyrimidin-4(3H)-one, possesses an additional hydrogen-bond donor (the 6-OH group) capable of intramolecular hydrogen bonding with the 4-carbonyl, which can lower the effective LogP relative to the 2,4-dione regioisomer. Isocarboxazid, by contrast, has a predicted LogP around 1.5–1.8 (typical for isoxazole hydrazides) and a pKa of approximately 10.84 . This higher predicted basicity and different hydrogen-bonding capacity mean that the target compound and isocarboxazid will exhibit divergent solubility-pH profiles, membrane permeability, and protein binding, all of which are critical parameters in cellular assay development and in vivo formulation.

Physicochemical profile vs. isocarboxazid
Data to verify
Estimated LogP ~1.31 vs. ~1.5–1.8; pKa ~7–9 (6-OH) vs. 10.84 (hydrazide)
Predicted solubility/pH profile may influence cellular assay compatibility; opposite ionization states at physiological pH.
Computational estimates; experimental confirmation required.
Lipophilicity Drug-Likeness Solubility ADME Prediction Lead Optimization

Application Scenarios in Research & Industry


DTBS & Purine-Binding Enzyme Probe Development

The 6-hydroxypyrimidin-4(3H)-one core is a validated competitive inhibitor of E. coli dethiobiotin synthetase with a Ki of 11.2 μM [1]. The target compound, bearing a 5-(3,4-dimethylphenyl)amino substituent, provides a decorated scaffold for structure-activity relationship (SAR) studies aimed at improving potency (toward the adenine benchmark Ki of 2.2 μM) and selectivity over other purine-binding enzymes. This makes it a rational starting point for anti-infective target validation in the biotin biosynthesis pathway.

MAO Selectivity Profiling via Isomer Counterscreens

Because isocarboxazid, a C12H13N3O2 isomer, is a potent MAO inhibitor (IC50 4.8 μM) , any screening hit from a library containing the target compound should be counterscreened against MAO-A and MAO-B to confirm target selectivity. The target compound's distinct pyrimidinone scaffold is expected to show no or minimal MAO inhibition, providing a cleaner pharmacological profile for non-CNS enzyme targets. Procurement of the specific 5-arylamino-6-hydroxypyrimidin-4-one isomer ensures that the observed biological activity is not attributable to off-target MAO engagement.

Antibacterial Mode-of-Action: WAY-300046 Control

The regioisomer WAY-300046 exhibits activity against Gram-positive bacteria , whereas the target compound's core scaffold inhibits DTBS, an enzyme in the biotin pathway present in bacteria. Researchers can use the target compound as a DTBS-focused probe and WAY-300046 as a regioisomeric control to dissect whether antibacterial phenotypes arise from biotin pathway inhibition or from alternative mechanisms such as membrane disruption or cell wall synthesis inhibition. This matched molecular pair approach is essential for rigorous target deconvolution.

Kinase & ATP-Binding Protein Hit Expansion

The 6-hydroxypyrimidin-4(3H)-one core mimics the adenine base of ATP, as demonstrated by its competitive binding to the purine site of DTBS (Ki 11.2 μM vs. adenine Ki 2.2 μM) [1]. The 5-arylamino substituent projects into a region of chemical space that can be diversified to generate focused kinase inhibitor libraries. Unlike the unsubstituted core, which is a weak, non-selective adenine mimetic, the 3,4-dimethylphenylamino group provides a defined hydrophobic vector for optimizing interactions with the hinge region or hydrophobic back pocket of ATP-binding sites.

Application
Selection Property
Validation Focus
DTBS & Purine-Binding Enzyme Probe Development
Competitive DTBS inhibition core scaffold
SAR around adenine pocket; selectivity over other purine-binding enzymes
MAO Selectivity Profiling (Isomer Counterscreen)
Scaffold distinct from isoxazole MAO inhibitors
MAO-A/B counterscreen to confirm target selectivity
Antibacterial Mode-of-Action Control
Regioisomeric control for DTBS vs. membrane disruption pathways
Matched molecular pair analysis in bacterial strains
Kinase & ATP-Binding Protein Hit Expansion
Adenine-mimetic core with hydrophobic 5-arylamino vector
Hinge-region interactions; kinase panel selectivity assessment
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